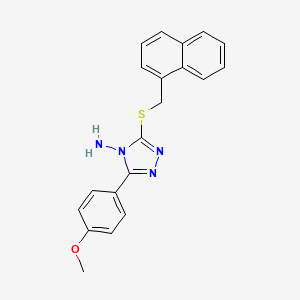
4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the thiazolidinone family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- typically involves the condensation of thiourea with α-chloroacetic acid in the presence of sodium acetate . This reaction forms the 2-imino-4-thiazolidinone core, which can then be further modified by reacting with 3,4-dichlorobenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to accelerate the reaction and improve yields. This method involves a one-pot synthesis where thiourea, α-chloroacetic acid, and 3,4-dichlorobenzaldehyde are combined and subjected to microwave irradiation . This approach is advantageous due to its efficiency and reduced reaction times.
化学反応の分析
Types of Reactions
4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant anticancer activity, particularly against chronic myeloid leukemia cells.
Medicine: Potential therapeutic agent for treating various cancers and microbial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- involves its interaction with cellular proteins and enzymes. It has been shown to inhibit specific kinases, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s molecular targets include various signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
2-Imino-4-thiazolidinone: Shares the same core structure but lacks the 3,4-dichlorophenyl group.
2-Thioxo-4-thiazolidinone (Rhodanine): Contains a sulfur atom in place of the imino group.
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Uniqueness
4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- is unique due to its potent anticancer activity and ability to induce apoptosis in cancer cells. Its dichlorophenyl group enhances its biological activity compared to other thiazolidinone derivatives .
特性
CAS番号 |
74008-11-0 |
|---|---|
分子式 |
C9H6Cl2N2OS |
分子量 |
261.13 g/mol |
IUPAC名 |
2-(3,5-dichlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-5-1-6(11)3-7(2-5)12-9-13-8(14)4-15-9/h1-3H,4H2,(H,12,13,14) |
InChIキー |
AEDXNCABBKMGQO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=NC2=CC(=CC(=C2)Cl)Cl)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12143176.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12143196.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12143212.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12143215.png)

![1-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12143225.png)
![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12143239.png)
![4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12143250.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143251.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12143253.png)
![4-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B12143259.png)
